![molecular formula C28H20 B8222628 (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene](/img/structure/B8222628.png)
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene
Overview
Description
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene is a useful research compound. Its molecular formula is C28H20 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescent Materials
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene has been utilized in the development of materials with luminescent properties. For instance, a white-light-emitting ion gel was fabricated using this compound, showing potential for use in sensors, probes, and light-emitting materials due to its multistimuli-responsive properties (Tang et al., 2020). Similarly, polymers derived from this compound have been used in the creation of photoluminescent polymeric micelles with potential applications in areas like detection of trace elements in solutions (Adeel et al., 2018).
Cell Imaging
This compound has been instrumental in the preparation of biocompatible nanoparticles for cell imaging. Homopolymers derived from vinyl tetraphenylethene, including (2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene, exhibited significant aggregation-induced emission effects and were successfully used in imaging studies of HeLa cells (Ma et al., 2014).
Sensing and Detection Technologies
Compounds based on (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene have been used to develop sensors and probes. For example, a block copolymer self-assembled with aggregation-induced emission was created for the selective recognition of picric acid, a notable explosive material, demonstrating the potential for use in security and detection applications (Rasheed et al., 2019).
Therapeutic Applications
In the field of medicine, this compound has shown potential in therapeutic applications. For instance, nanoparticles coated with (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene demonstrated the ability to effectively ablate HeLa cells, suggesting potential use in targeted cancer therapies (Yang et al., 2018).
properties
IUPAC Name |
1-ethynyl-4-(1,2,2-triphenylethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHRYGJKAWVULP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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